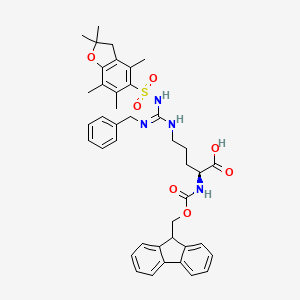

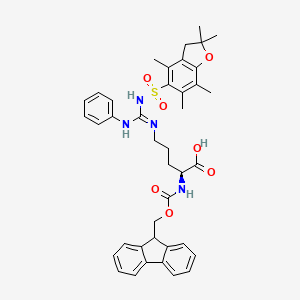

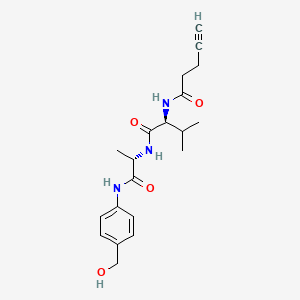

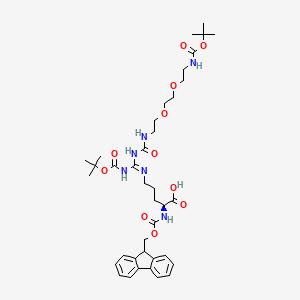

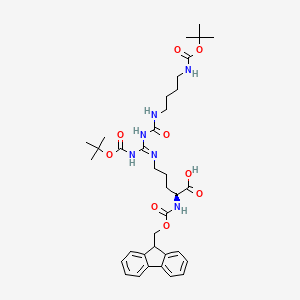

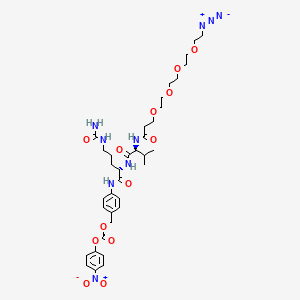

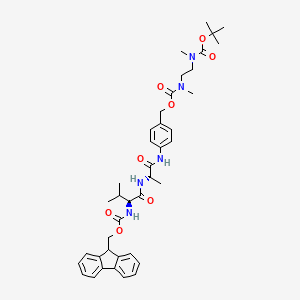

Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

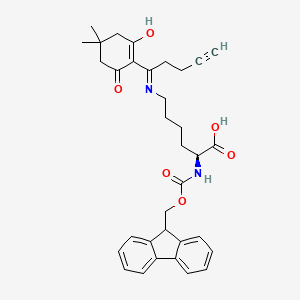

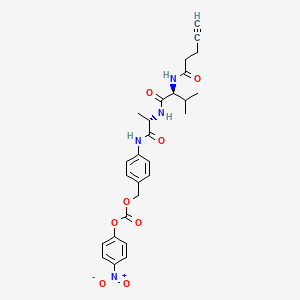

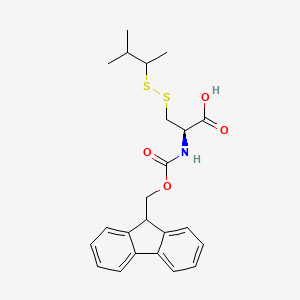

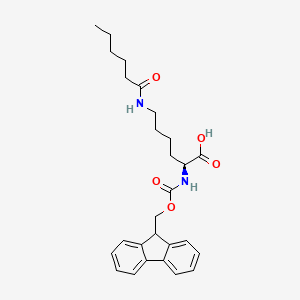

“Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc” is a peptide cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The Val-Ala will specifically be cleaved by Cathepsin B . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .

Synthesis Analysis

The synthesis of “this compound” involves the use of Fmoc-Val-Ala-PAB as a peptide cleavable ADC linker . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C40H51N5O8 .Chemical Reactions Analysis

In the context of antibody-drug conjugates (ADCs), the Val-Ala in “this compound” will specifically be cleaved by Cathepsin B . This enzyme is only present in the lysosome, ensuring that the ADC payload will be released only in those cells .Mecanismo De Acción

Target of Action

Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc is primarily used in the construction of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells .

Mode of Action

The compound acts as a linker in ADCs, connecting the antibody to the cytotoxic drug . The antibody guides the ADC to the cancer cells, and the linker is cleaved to release the drug once inside the cell . This allows for targeted delivery of the cytotoxic drug, reducing damage to healthy cells .

Biochemical Pathways

The compound is involved in the pathway of targeted drug delivery. Once the ADC binds to the target antigen on the cancer cell, it is internalized into the cell. Inside the cell, the linker is cleaved, releasing the cytotoxic drug . This drug then interferes with the cell’s functions, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the ADC it is part of. The compound itself is designed to be stable in the bloodstream but cleavable inside the target cell . This allows for a high degree of control over the drug’s distribution and release .

Result of Action

The result of the action of this compound is the targeted delivery of cytotoxic drugs to cancer cells . By releasing the drug only inside the target cells, the compound helps to maximize the drug’s efficacy and minimize its side effects .

Action Environment

The action of this compound is influenced by the biochemical environment inside the target cells. The compound is designed to be cleaved by enzymes present in the cell, so the presence and activity of these enzymes can affect the compound’s efficacy . Additionally, factors such as the pH and temperature inside the cell can also influence the compound’s stability and reactivity .

Análisis Bioquímico

Biochemical Properties

Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc is known for its role as a cleavable linker in ADCs. This compound interacts with various enzymes, particularly lysosomal proteases such as cathepsin B. The Val-Cit (valine-citrulline) and Val-Ala (valine-alanine) sequences in the linker are specifically cleaved by these enzymes, which are predominantly found in the lysosome. This cleavage releases the cytotoxic drug within the target cell, ensuring precise delivery and minimizing off-target effects .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of ADCs. Once the ADC is internalized by the target cell, the linker is cleaved by lysosomal enzymes, releasing the cytotoxic drug. This release can lead to apoptosis or cell death in cancer cells. The compound influences cell signaling pathways by ensuring the drug is delivered specifically to the target cells, thereby reducing the impact on healthy cells .

Molecular Mechanism

At the molecular level, this compound functions by forming a stable bond between the antibody and the cytotoxic drug. The linker is designed to be stable in the bloodstream but cleavable within the target cell’s lysosome. The cleavage is facilitated by lysosomal proteases such as cathepsin B, which recognize and hydrolyze the Val-Cit and Val-Ala sequences. This targeted cleavage ensures that the cytotoxic drug is released only within the target cell, thereby maximizing therapeutic efficacy and minimizing systemic toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is designed to be stable in the bloodstream for a sufficient period to allow the ADC to reach the target cells. Over time, the linker is cleaved within the lysosome, releasing the cytotoxic drug. Studies have shown that the linker remains stable under physiological conditions but is efficiently cleaved in the acidic environment of the lysosome .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound ensures effective delivery of the cytotoxic drug to the target cells, leading to significant tumor regression. At higher dosages, there may be toxic or adverse effects due to off-target interactions or excessive release of the cytotoxic drug. It is crucial to determine the therapeutic window to maximize efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to its cleavage and release of the cytotoxic drug. The linker interacts with lysosomal proteases, which hydrolyze the Val-Cit and Val-Ala sequences, leading to the release of the drug. This process is crucial for the targeted delivery of the drug and its subsequent therapeutic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its incorporation into ADCs. The linker ensures that the cytotoxic drug is delivered specifically to the target cells, minimizing systemic exposure. The compound is designed to be stable in the bloodstream, allowing it to reach the target cells before being cleaved by lysosomal enzymes .

Subcellular Localization

This compound is localized within the lysosome of the target cells. The Val-Cit and Val-Ala sequences in the linker are specifically recognized and cleaved by lysosomal proteases such as cathepsin B. This subcellular localization ensures that the cytotoxic drug is released only within the target cells, thereby maximizing therapeutic efficacy and minimizing off-target effects .

Propiedades

IUPAC Name |

tert-butyl N-[2-[[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H51N5O8/c1-25(2)34(43-37(48)51-24-33-31-15-11-9-13-29(31)30-14-10-12-16-32(30)33)36(47)41-26(3)35(46)42-28-19-17-27(18-20-28)23-52-38(49)44(7)21-22-45(8)39(50)53-40(4,5)6/h9-20,25-26,33-34H,21-24H2,1-8H3,(H,41,47)(H,42,46)(H,43,48)/t26-,34-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPGZHNXMGTWQE-JKFCTSDTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H51N5O8 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.